5-(3-Nitrophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole
Description
5-(3-Nitrophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5. The 3-nitrophenyl group introduces strong electron-withdrawing effects, while the 4-(4-propylcyclohexyl)phenyl moiety contributes significant steric bulk and hydrophobicity. This compound is of interest in medicinal chemistry due to the pharmacological versatility of oxadiazoles, which are known for antimicrobial, anti-inflammatory, and anticancer activities .
Properties
Molecular Formula |
C23H25N3O3 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
5-(3-nitrophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H25N3O3/c1-2-4-16-7-9-17(10-8-16)18-11-13-19(14-12-18)22-24-23(29-25-22)20-5-3-6-21(15-20)26(27)28/h3,5-6,11-17H,2,4,7-10H2,1H3 |
InChI Key |
UEWOQRIJLGNFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitro compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Reduction: Formation of 5-(3-Aminophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(3-Nitrophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure and biological activity.
Industry: Applications in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-(3-Nitrophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group can be involved in redox reactions, while the oxadiazole ring can interact with various biomolecules.
Comparison with Similar Compounds
Comparison with Similar 1,2,4-Oxadiazole Derivatives
Structural and Electronic Variations
Key Compounds :
Analysis :
- Electron Effects : The nitro group in the main compound enhances electrophilicity, similar to trifluoromethyl (CF₃) in but distinct from chlorine in .
- Steric Bulk : The 4-propylcyclohexyl group imposes greater steric hindrance compared to smaller substituents like methyl () or phenylethyl ().
Physicochemical Properties
Notes:
Critical Analysis of Key Analogues
5-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Difference : Lacks the propyl chain on cyclohexyl, reducing hydrophobicity.
- Implications : Lower logP may improve solubility but reduce membrane affinity compared to the main compound.
5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Implications : May exhibit stronger target binding but higher toxicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
